

commercial suppliers of 1,3-dichloro-5-iodobenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **1,3-Dichloro-5-iodobenzene**

Cat. No.: **B1583806**

[Get Quote](#)

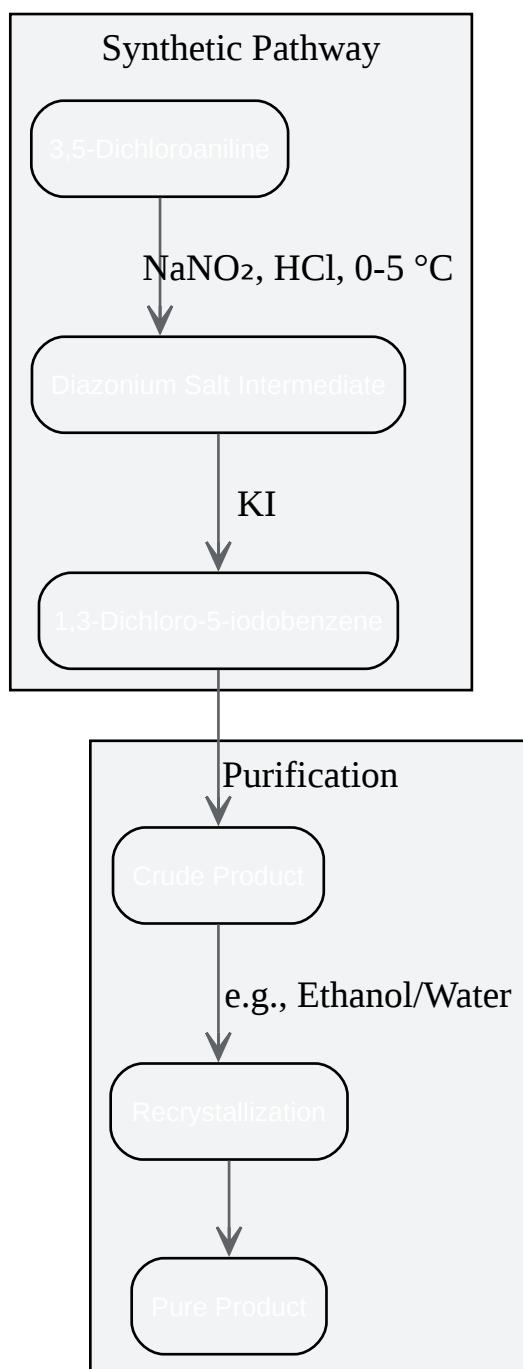
An In-depth Technical Guide to **1,3-Dichloro-5-iodobenzene** for Researchers, Scientists, and Drug Development Professionals.

Introduction

1,3-Dichloro-5-iodobenzene is a halogenated aromatic compound with the chemical formula $C_6H_3Cl_2I$. Its molecular structure, featuring a benzene ring substituted with two chlorine atoms and one iodine atom, makes it a highly versatile building block in organic synthesis. The distinct reactivities of the carbon-iodine and carbon-chlorine bonds allow for selective functionalization, a crucial attribute in the synthesis of complex molecules for pharmaceuticals and advanced materials. The iodine atom is particularly susceptible to a range of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions, making it an invaluable tool for creating carbon-carbon and carbon-heteroatom bonds. The less reactive chlorine atoms can be targeted in subsequent synthetic steps, providing a platform for intricate molecular engineering.

Commercial Availability and Supplier Specifications

A consistent and reliable source of high-purity starting materials is fundamental to reproducible research and development. Several chemical suppliers offer **1,3-dichloro-5-iodobenzene**, with variations in purity and available quantities. Below is a comparative table of offerings from prominent commercial suppliers.


Supplier	Product Number(s)	Purity Specification	Physical Appearance	Melting Point (°C)
Thermo Scientific (Alfa Aesar)	A14788	99%	Off-white powder	53-61
TCI America	D1866	>98.0% (GC)	White to yellow powder to crystal	55-59
Matrix Scientific	097585	98%	White to off-white crystalline powder	55-59

Note: This data is compiled from publicly available information from the suppliers and may be subject to change. It is recommended to consult the supplier's website or certificate of analysis for the most current specifications.

Synthesis and Manufacturing Insights

Understanding the synthetic origins of **1,3-dichloro-5-iodobenzene** is crucial for anticipating potential impurities that could impact its reactivity and the outcome of sensitive downstream applications. A common laboratory and industrial-scale synthesis involves the diazotization of 3,5-dichloroaniline, followed by a Sandmeyer-type reaction with potassium iodide.

Synthetic Workflow Diagram

[Click to download full resolution via product page](#)

Caption: General synthetic and purification workflow for **1,3-dichloro-5-iodobenzene**.

This process is generally robust, but potential impurities can include unreacted starting materials, residual diazonium salts (if the reaction is incomplete), and byproducts from side

reactions. Therefore, rigorous purification, typically by recrystallization, is essential to achieve the high purity required for pharmaceutical applications.

Applications in Drug Discovery and Organic Synthesis

The utility of **1,3-dichloro-5-iodobenzene** is most prominently demonstrated in metal-catalyzed cross-coupling reactions. The high reactivity of the C-I bond allows for its selective transformation in the presence of the more robust C-Cl bonds.

Suzuki-Miyaura Coupling

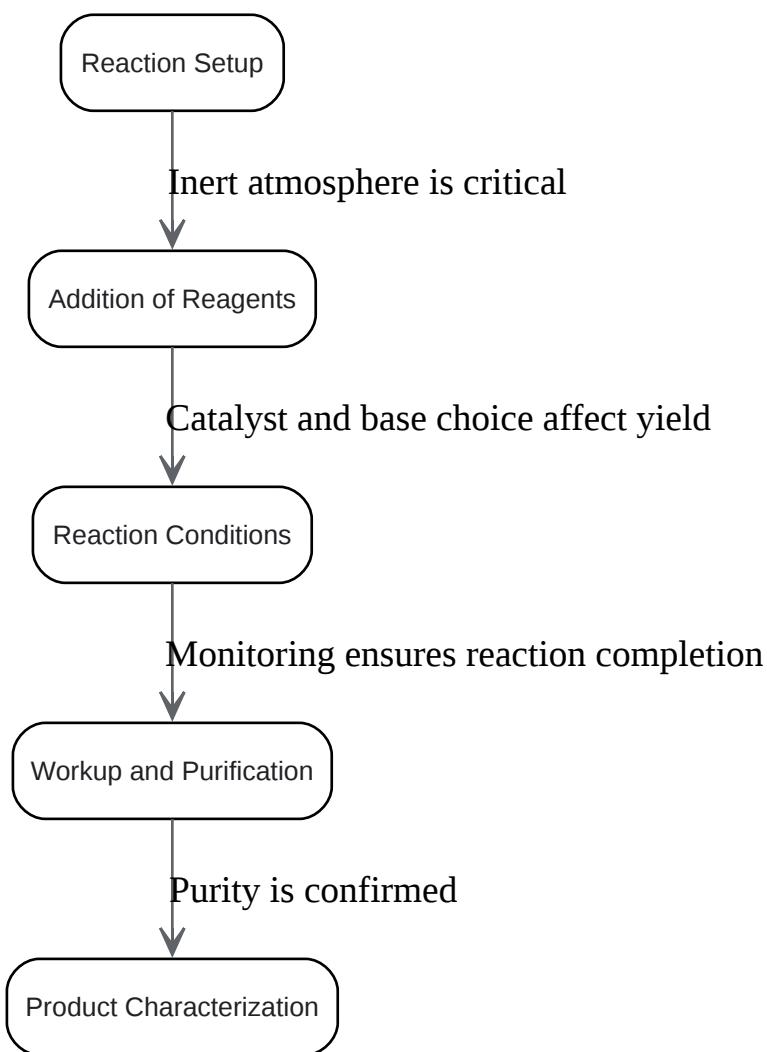
The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. **1,3-Dichloro-5-iodobenzene** can be coupled with a variety of boronic acids or esters to introduce new aryl or vinyl substituents.

Reaction Scheme:

Where Ar = 3,5-dichlorophenyl and R = an organic substituent.

This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in many drug candidates. For instance, this methodology can be used to synthesize precursors for kinase inhibitors or other targeted therapies.

Sonogashira Coupling


The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. This reaction is instrumental in the synthesis of conjugated enynes and aryl alkynes, which are important intermediates in natural product synthesis and materials science.

Experimental Protocol: A Representative Sonogashira Coupling

- To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add **1,3-dichloro-5-iodobenzene** (1.0 eq), $Pd(PPh_3)_4$ (0.02 eq), and CuI (0.04 eq).
- Add a suitable solvent, such as anhydrous triethylamine or a mixture of toluene and an amine base.

- Add the terminal alkyne (1.1 eq) dropwise to the reaction mixture.
- Heat the reaction to the desired temperature (typically 50-80 °C) and monitor its progress by TLC or GC-MS.
- Upon completion, cool the reaction to room temperature, filter to remove the catalyst, and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel.

Logical Flow of Experimental Choices

[Click to download full resolution via product page](#)

Caption: Key stages in a typical cross-coupling experiment.

Quality Control and Analytical Methods

To ensure the identity and purity of **1,3-dichloro-5-iodobenzene**, a suite of analytical techniques should be employed.

- Gas Chromatography (GC): This is the primary method for determining the purity of the compound. A properly validated GC method can quantify the main component and detect volatile impurities.
- Fourier-Transform Infrared Spectroscopy (FTIR): FTIR is used to confirm the identity of the compound by identifying its characteristic vibrational frequencies, including C-H, C-C, C-Cl, and C-I bond stretches and bends.
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure, confirming the substitution pattern of the benzene ring.
- Melting Point Analysis: The melting point is a good indicator of purity. A sharp melting range close to the literature value suggests a high-purity sample.

Safety, Handling, and Storage

1,3-Dichloro-5-iodobenzene is a hazardous substance and must be handled with appropriate safety precautions.

Hazard Identification:

- Acute Toxicity: Harmful if swallowed or in contact with skin.[1]
- Skin Irritation: Causes skin irritation.[1]
- Eye Irritation: Causes serious eye irritation.[1]
- Respiratory Irritation: May cause respiratory irritation.

Handling Recommendations:

- Work in a well-ventilated area, preferably in a chemical fume hood.

- Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[2]
- Avoid breathing dust, fumes, or vapors.[2]
- Wash hands thoroughly after handling.

Storage:

- Store in a tightly sealed container in a cool, dry, and well-ventilated place.
- Keep away from incompatible materials such as strong oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 1,3-Dichloro-5-iodobenzene | C₆H₃Cl₂I | CID 76424 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- To cite this document: BenchChem. [commercial suppliers of 1,3-dichloro-5-iodobenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583806#commercial-suppliers-of-1-3-dichloro-5-iodobenzene]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com